BenchChemオンラインストアへようこそ!

g-glutamyl-S-nitrosocysteinylglycine

Nitric Oxide Donor Stability S-Nitrosothiol Mass Spectrometry NO-Controlled Release

γ-Glutamyl-S-nitrosocysteinylglycine, universally known as S-nitrosoglutathione (GSNO; CAS 57564-91-7), is the S-nitrosated derivative of the endogenous tripeptide glutathione. It belongs to the low-molecular-mass S-nitrosothiol (RSNO) class and functions as a physiological nitric oxide (NO) carrier and transnitrosation donor.

Molecular Formula C10H16N4O7S
Molecular Weight 336.32 g/mol
Cat. No. B8809880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameg-glutamyl-S-nitrosocysteinylglycine
Molecular FormulaC10H16N4O7S
Molecular Weight336.32 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)
InChIKeyHYHSBSXUHZOYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why γ-Glutamyl-S-nitrosocysteinylglycine (GSNO) Remains the Reference Endogenous S-Nitrosothiol for NO-Donor Research and Procurement


γ-Glutamyl-S-nitrosocysteinylglycine, universally known as S-nitrosoglutathione (GSNO; CAS 57564-91-7), is the S-nitrosated derivative of the endogenous tripeptide glutathione. It belongs to the low-molecular-mass S-nitrosothiol (RSNO) class and functions as a physiological nitric oxide (NO) carrier and transnitrosation donor [1]. Unlike purely synthetic NO donors, GSNO is recognized as the most abundant endogenous LMM S-nitrosothiol, making it a unique tool for probing NO-dependent signaling, protein S-nitrosation, and cGMP-independent pathways in both eukaryotic and prokaryotic systems [2].

Why SNAP, SNP, or Other NO Donors Cannot Simply Replace GSNO in Experimental or Therapeutic Protocols


Although S-nitroso-N-acetylpenicillamine (SNAP), sodium nitroprusside (SNP), and S-nitrosocysteine (CysNO) are all widely used NO donors, they differ profoundly from GSNO in stability, NO-release kinetics, mechanism of action, and enzymatic processing. GSNO is the only common donor that serves as a substrate for γ-glutamyl transpeptidase (γ-GT), an enzyme that generates the more reactive secondary donor S-nitrosocysteinylglycine in situ [1]. Consequently, substituting GSNO with SNAP or SNP alters the spatiotemporal profile of NO delivery, the balance between cGMP-dependent and cGMP-independent signaling, and the susceptibility to metal-ion-catalyzed or light-induced decomposition, all of which can confound experimental interpretation or therapeutic efficacy [2].

Quantitative Comparative Evidence for GSNO Selection Over Closest S-Nitrosothiol Analogs


GSNO Exhibits 3.9 kcal/mol Higher S–N Bond Dissociation Energy than SNAP, Confirming Superior Intrinsic Molecular Stability

Nanoelectrospray ionization mass spectrometry (nESI-MS²) collision-induced dissociation experiments revealed that GSNO possesses an S–N bond dissociation energy of 39.6 kcal/mol versus 35.6 kcal/mol for SNAP. GSNO required 10 V collision voltage for complete fragmentation, whereas SNAP exhibited significant degradation even at 0 V [1]. This intrinsic molecular stability advantage underpins the broader observation that GSNO is more resilient than SNAP across a range of solution conditions.

Nitric Oxide Donor Stability S-Nitrosothiol Mass Spectrometry NO-Controlled Release

GSNO Solution Half-Life Exceeds SNAP 2.3-Fold Under Standard Light-Exposed Aqueous Conditions

In a direct head-to-head study under uniform conditions, the half-life of GSNO in solution was measured at 7 hours compared to 3 hours for SNAP at an equimolar donor concentration (500 μM) under light exposure. Under the same conditions, sodium nitroprusside (SNP) displayed a 12-hour half-life, but its NO release was entirely light-dependent [1]. A separate 7-day stability study under chelated (EDTA) conditions confirmed that GSNO remained more stable than SNAP at 5 °C, 22 °C, and 37 °C across pH 7.4 and pH 5.0 [2].

NO Donor Solution Stability Photodegradation Half-Life Comparison

GSNO Is 5.4-Fold More Potent than Sodium Nitroprusside as a Platelet Aggregation Inhibitor in Human PRP

In human platelet-rich plasma (PRP) with ADP-induced aggregation, GSNO exhibited an IC₅₀ of 0.52 ± 0.09 μM. This was 5.4-fold more potent than sodium nitroprusside (SNP; IC₅₀ = 2.83 ± 0.53 μM) and 5.7-fold more potent than SIN-1 (IC₅₀ = 2.98 ± 1.06 μM). Importantly, GSNO's anti-aggregatory action in both human and rat platelets was mediated predominantly through cGMP-independent mechanisms, whereas SNP and SIN-1 acted through mixed cGMP-dependent and -independent pathways [1].

Platelet Inhibition cGMP-Independent Signaling Anti-Thrombotic NO Donor

GSNO Is a Catalytic Substrate for γ-Glutamyl Transpeptidase (Km = 28 μM), a Processing Pathway Absent for SNAP and SNP

GSNO serves as a substrate for γ-glutamyl transpeptidase (γ-GT), an ectoenzyme highly expressed in kidney, lung, and vascular endothelium. The enzyme cleaves the γ-glutamyl moiety of GSNO with a Km of 28 μM, generating S-nitrosocysteinylglycine (CG-SNO), which is more susceptible to metal-ion-catalyzed NO release than the parent GSNO [1]. This pathway is GSNO-specific: neither SNAP nor SNP possess the γ-glutamyl group required for γ-GT recognition. A subsequent kinetic study confirmed GSNO as a bona fide γ-GT substrate with a Km of 0.398 ± 0.031 mM [2].

Enzyme-Mediated NO Release γ-Glutamyl Transpeptidase Tissue-Specific NO Donor

GSNO Demonstrates Arteriole-Selective Vasorelaxation Distinct from the Venoselective Profile of GTN and SNP

In an integrated in vitro and in vivo analysis of human capacitance veins and resistance arterioles, GSNO was equipotent with glyceryl trinitrate (GTN) in arterioles but was 10-fold less potent than GTN in veins. By contrast, SNP was equipotent with GTN in both vessel types, displaying a conventional venoselective profile. This arteriole-sparing selectivity of GSNO was consistent both in isolated human saphenous vein and omental resistance vessels in vitro and in dorsal hand vein/forearm resistance bed infusions in vivo [1].

Arteriovenous Selectivity Nitrovasodilator Pharmacology Vascular Targeting

GSNO Is Recognized by Alcohol Dehydrogenase Class III (GSNOR) with High Substrate Specificity, Whereas SNAP Is Not a Substrate

Kinetic studies demonstrate that GSNO is an exceptionally active substrate for rat alcohol dehydrogenase class III isoenzyme (ADH3, also known as GSNO reductase / GSNOR), the principal enzyme governing intracellular S-nitrosothiol catabolism. In contrast, S-nitroso-N-acetylpenicillamine (SNAP) and S-nitrosated human serum albumin are not substrates for this enzyme, and activity toward S-nitrosated glutathione mono- and di-ethyl esters is minimal [1]. This establishes a unique metabolic handle for GSNO that is absent for the most commonly used alternative RSNO donor.

GSNO Reductase Alcohol Dehydrogenase Class III NO Metabolic Regulation

Recommended Application Scenarios for GSNO Based on Verified Differential Performance


cGMP-Independent Platelet Inhibition Studies Requiring Sub-Micromolar Potency

When the experimental objective is to dissect cGMP-independent anti-platelet mechanisms with minimal sGC/cGMP pathway engagement, GSNO is the donor of choice. Its human PRP IC₅₀ of 0.52 μM is 5.4-fold lower than SNP and its action is mediated predominantly through cGMP-independent routes, enabling clean mechanistic studies without confounding cGMP-dependent effects [1].

Sustained NO Delivery in Cell Culture or Tissue Bath Experiments Over Multi-Hour Time Courses

For protocols requiring continuous NO exposure over 4–8 hours without donor replenishment, GSNO's 7-hour half-life (vs. 3 h for SNAP) under light-exposed conditions provides a practical advantage. GSNO avoids the rapid depletion characteristic of SNAP and the complete light-dependence of SNP, making it the most robust single-addition donor for extended in vitro pharmacology [1].

γ-Glutamyl Transpeptidase-Dependent NO Delivery to Kidney, Lung, or Tumor Tissues

In disease models or bioassays where targeted NO release via γ-GT-expressing tissues is desired, GSNO is uniquely capable among common RSNOs. Its γ-glutamyl moiety enables enzyme-catalyzed conversion to CG-SNO, providing tissue-selective NO amplification that cannot be replicated by SNAP or SNP [1]. This is particularly relevant for renal, pulmonary, and certain oncological research applications.

GSNO Reductase (GSNOR) Pharmacological Studies and Endogenous NO Metabolic Pathway Tracing

Any investigation of GSNOR enzyme kinetics, inhibitor screening, or endogenous S-nitrosothiol metabolic flux requires GSNO as the native substrate. SNAP and other synthetic RSNOs are not recognized by ADH class III/GSNOR, rendering them inappropriate for studies aimed at understanding or modulating this central regulatory enzyme in NO homeostasis [1].

Quote Request

Request a Quote for g-glutamyl-S-nitrosocysteinylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.